Bemotrizinol

Description

Properties

IUPAC Name |

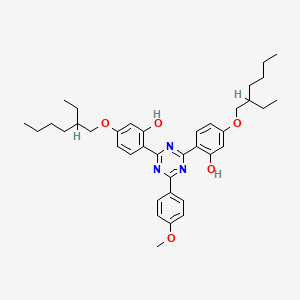

5-(2-ethylhexoxy)-2-[4-[4-(2-ethylhexoxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H49N3O5/c1-6-10-12-26(8-3)24-45-30-18-20-32(34(42)22-30)37-39-36(28-14-16-29(44-5)17-15-28)40-38(41-37)33-21-19-31(23-35(33)43)46-25-27(9-4)13-11-7-2/h14-23,26-27,42-43H,6-13,24-25H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAMCHGMPYWHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OCC(CC)CCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896984 | |

| Record name | 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>400 | |

| Record name | Bemotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Bemotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

187393-00-6 | |

| Record name | Bemotrizinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187393-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemotrizinol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187393006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemotrizinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2,2'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEMOTRIZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWZ1720CBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the UV Absorption Mechanism of Bemotrizinol (Tinosorb S)

For Researchers, Scientists, and Drug Development Professionals

Abstract: Bemotrizinol, commercially known as Tinosorb S, is a highly effective, photostable, broad-spectrum ultraviolet (UV) filter. Its efficacy and safety profile have made it a cornerstone of modern sunscreen formulations. This document provides an in-depth technical overview of the core mechanisms governing its ability to absorb and dissipate harmful UV radiation, presents key quantitative data, outlines experimental protocols for its analysis, and visualizes its functional pathways.

Introduction to this compound

This compound, or bis-ethylhexyloxyphenol methoxyphenyl triazine, is an oil-soluble organic compound belonging to the hydroxyphenyl triazine (HPT) class of UV filters.[1] A key innovation in its design was the achievement of exceptional photostability, overcoming the degradation issues seen in older UV absorbers like avobenzone.[2][3] It provides comprehensive protection across the entire UVB and UVA spectrum, from 280 to 400 nm, with distinct absorption peaks in both ranges.[4][5] This broad-spectrum coverage is critical for preventing erythema (sunburn), premature photoaging, and reducing the risk of skin cancer.[6][7]

Core Mechanism of UV Absorption and Energy Dissipation

The protective action of this compound is rooted in its molecular structure and its ability to undergo an efficient and reversible photochemical process. The mechanism can be dissected into three primary stages:

-

Photon Absorption: The triazine core, substituted with functionalized aromatic rings, acts as the chromophore responsible for absorbing UV photons.[8] Upon absorption, the molecule is elevated from its stable ground state (S₀) to a higher energy excited singlet state (S₁).

-

Energy Dissipation via Tautomerism: The key to this compound's photostability lies in its ability to rapidly and efficiently dissipate the absorbed energy. The hydroxyphenyl triazine structure facilitates a process known as excited-state intramolecular proton transfer (ESIPT).[5] In the excited state, a proton is transferred from the hydroxyl group to a nitrogen atom on the triazine ring, forming a transient keto-tautomer. This tautomerization process is extremely fast, occurring on a picosecond timescale.

-

Return to Ground State: The keto-tautomer is energetically unstable and rapidly undergoes non-radiative decay, releasing the absorbed energy as harmless thermal energy (heat) through vibrational relaxation.[1][5][9] The molecule then reverts to its original enol form in the ground state, ready to absorb another UV photon.[5]

This ultrafast, cyclical process of absorption and harmless dissipation prevents the molecule from undergoing degradative chemical reactions, which is the root cause of its exceptional photostability.[10][11]

Quantitative Physicochemical and Spectroscopic Data

The performance of a UV filter is defined by its spectroscopic properties and photostability. This compound exhibits a superior profile in these areas.

| Property | Value | Reference |

| Chemical Formula | C₃₈H₄₉N₃O₅ | [4] |

| Molar Mass | 627.8 g/mol | [3][4] |

| UVB Absorption Peak (λmax) | ~310 nm | [3][8][10] |

| UVA Absorption Peak (λmax) | ~340-343 nm | [3][8][10] |

| Specific Extinction (E1%, 1cm) | ≥ 790 at 340 nm | [12] |

| Photostability | 98.4% remains intact after 50 MEDs | [10][12] |

| Solubility | Oil-soluble | [4][11] |

Table 1: Key physicochemical and UV absorption characteristics of this compound.

Experimental Protocols

Evaluating the efficacy and stability of this compound, particularly within a final formulation, requires standardized experimental methods.

In Vitro Photostability Assessment by UV Spectroscopy

This method quantifies photostability by measuring the change in UV absorbance of a sunscreen film before and after irradiation.[13]

Objective: To determine the percentage of this compound that remains effective after exposure to a controlled dose of UV radiation.

Materials & Equipment:

-

UV-Vis Spectrophotometer with an integrating sphere.

-

Solar simulator (compliant with ISO 24443 specifications).

-

Roughened polymethylmethacrylate (PMMA) plates.

-

Positive displacement pipette.

-

Analytical balance.

-

Gloved finger or finger cot for spreading.

Protocol:

-

Sample Preparation: Weigh an appropriate amount of the sunscreen formulation. Using a positive displacement pipette, apply the product onto the PMMA plate at a concentration of 1.0 to 2.0 mg/cm².

-

Film Formation: Carefully spread the product over the entire surface of the plate using a gloved finger, applying consistent pressure to achieve a uniform and even film.[13]

-

Equilibration: Allow the plates to air-dry in the dark for at least 15-20 minutes to allow the film to stabilize.

-

Pre-Irradiation Measurement: Place the PMMA plate in the spectrophotometer and measure the initial absorbance across the UV spectrum (290-400 nm).

-

Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose should be sufficient to simulate significant sun exposure.

-

Post-Irradiation Measurement: Immediately after irradiation, remeasure the UV absorbance of the film using the spectrophotometer.

-

Data Analysis: Compare the pre- and post-irradiation absorbance spectra. The percentage of photodegradation can be calculated by the change in the area under the curve or the change in absorbance at this compound's λmax (343 nm).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method provides a precise quantification of the active ingredient before and after stress conditions, confirming its stability.[14]

Objective: To accurately measure the concentration of this compound in a sample after photolytic or thermal stress.

Materials & Equipment:

-

HPLC system with a UV detector (Photo Diode Array recommended).

-

Reversed-phase C18 column (e.g., 30 x 0.39 cm, 10 µm).[14]

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

Extraction solvent (e.g., Methanol, Acetonitrile).

Protocol:

-

Sample Preparation (Stress): Prepare sunscreen films on PMMA plates as described in the UV spectroscopy protocol (steps 1-3). Prepare two sets: one for irradiation (test) and one to be kept in the dark (control).

-

Irradiation: Expose the 'test' plates to the desired stress condition (e.g., UV irradiation from a solar simulator or thermal exposure in an oven).

-

Extraction: Place each plate (both test and control) into a separate beaker containing a precise volume of extraction solvent. Use sonication to ensure the complete dissolution of the sunscreen film.[13]

-

Sample Dilution & Filtration: Dilute the extracts to a concentration that falls within the linear range of the HPLC calibration curve. Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.[13]

-

HPLC Analysis:

-

Data Analysis: Create a calibration curve using standards of known this compound concentration. Quantify the concentration in the test and control samples. The percentage of degradation is calculated as: [(Conc_control - Conc_test) / Conc_control] * 100.

Conclusion

This compound's mechanism of action is a prime example of rational molecular design for photoprotection. Its ability to absorb a broad spectrum of UV radiation and dissipate the energy through a highly efficient and reversible intramolecular proton transfer cycle underpins its exceptional photostability. This intrinsic stability not only ensures prolonged and reliable protection but also allows it to stabilize other, less robust UV filters in a formulation.[7][10] The robust analytical methods detailed herein are essential for verifying this performance in finished products, providing a critical tool for researchers and developers in the field of dermatological science and sun care.

References

- 1. scribd.com [scribd.com]

- 2. This compound: A New Sunscreen Active Ingredient considered by FDA_Chemicalbook [chemicalbook.com]

- 3. Shielding Our Future: The Need for Innovation in Sunscreen Active Ingredients and Safety Testing in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C38H49N3O5 | CID 135487856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 187393-00-6 | Benchchem [benchchem.com]

- 6. This compound: mechanism of action, pharmacokinetics and application_Chemicalbook [chemicalbook.com]

- 7. This compound: What is it & Benefits in Sunscreen | Software [skin.software]

- 8. honrel.com [honrel.com]

- 9. Triazine UV Absorber, Ultraviolet Absorbers Wholesale Manufacturer | Tintoll [uvabsorber.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Why Tinosorb M and Tinosorb S Are Effective - PhaMix [phamix.com]

- 12. zxchem.com [zxchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Chemical and physical properties of Bemotrizinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol, also known by its chemical name Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, is a high-performance, oil-soluble, broad-spectrum ultraviolet (UV) filter.[1][2] Marketed under trade names such as Tinosorb S and Escalol S, it is a new-generation sunscreen agent specifically designed for high Sun Protection Factor (SPF) and effective UVA protection.[1][3] Its chemical structure, a triazine derivative, is responsible for its exceptional photostability and its ability to absorb a wide range of UV radiation, covering both UVA and UVB spectra.[4][5] This attribute not only ensures its own efficacy upon sun exposure but also helps to stabilize other less photostable UV filters, such as avobenzone, when used in combination.[5][6] Recently, the U.S. Food and Drug Administration (FDA) has proposed the approval of this compound as an active ingredient in over-the-counter sunscreens, a move that would make it the first new sunscreen ingredient to be introduced to the U.S. market in decades.[7][8]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2,2'-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol}[2] |

| CAS Number | 187393-00-6[1] |

| Synonyms | Tinosorb S, Bis-ethylhexyloxyphenol Methoxyphenyl Triazine, BEMT[1] |

| Molecular Formula | C₃₈H₄₉N₃O₅[1] |

| InChI Key | XVAMCHGMPYWHNL-UHFFFAOYSA-N[1] |

Table 2: Molecular and Physical Properties

| Property | Value |

| Molecular Weight | 627.8 g/mol [1] |

| Appearance | Light yellow to yellow powder[4] |

| Melting Point | 80-85 °C[9][10] |

| Boiling Point | >400 °C[1] |

| Density | 1.109 ± 0.06 g/cm³ (Predicted)[9][10] |

| pKa | 8.08 ± 0.40 (Predicted)[9][10] |

| LogP | 10.4 (XLogP3-AA)[11] |

Table 3: Solubility Data

| Solvent | Solubility |

| Water | Insoluble[1][11] |

| Oils (Cosmetic) | Soluble[1][5] |

| Chloroform | Slightly Soluble[9][10] |

| Ethyl Acetate | Slightly Soluble[9][10] |

| Alkyl Benzoate | 10 g is soluble in 30 g of the solvent[6] |

Table 4: Spectroscopic Data

| Parameter | Wavelength (nm) |

| UVB Absorption Maximum (λmax) | 310[4] |

| UVA Absorption Maximum (λmax) | 340-345[4][12] |

| Absorption Range | 280-400[1] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[13]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute initially.

-

Within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure accuracy.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

-

Determination of UV-Visible Absorption Spectrum

The UV-Visible absorption spectrum of this compound is determined using a UV-Vis spectrophotometer to identify its maximum absorption wavelengths (λmax).

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes, analytical balance, volumetric flasks.

-

Procedure:

-

A standard stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable organic solvent (e.g., ethanol or propan-2-ol) in a volumetric flask.[4][14]

-

Serial dilutions are made to prepare working solutions of known concentrations.

-

The spectrophotometer is calibrated using the solvent as a blank.

-

The absorbance of each working solution is measured across the UV spectrum (typically 200-400 nm).[14]

-

A plot of absorbance versus wavelength is generated to determine the λmax values in the UVA and UVB regions.[15]

-

In Vitro Photostability Assessment

This protocol assesses the stability of this compound upon exposure to UV radiation.

-

Apparatus: UV-Vis spectrophotometer with an integrating sphere, solar simulator, polymethylmethacrylate (PMMA) plates.[2]

-

Procedure:

-

A thin film of a sunscreen formulation containing this compound is applied to a PMMA plate at a concentration of 1.0 mg/cm².[2]

-

The initial absorbance spectrum (290-400 nm) of the film is measured using the spectrophotometer.[1]

-

The plate is then exposed to a controlled dose of UV radiation from a solar simulator.[1][2]

-

After irradiation, the absorbance spectrum is measured again.[1]

-

The photostability is determined by comparing the pre- and post-irradiation spectra. A minimal change in the absorbance curve indicates high photostability.[1] this compound is considered highly photostable, with 98.4% remaining intact even after exposure to 50 Minimal Erythemal Doses (MEDs).[2]

-

In Vitro Skin Permeation Test (IVPT)

The IVPT is used to assess the extent and rate of this compound's penetration through the skin.

-

Apparatus: Franz diffusion cells, human or animal skin membrane, receptor fluid, analytical instrumentation (e.g., HPLC).[3][16]

-

Procedure:

-

A section of skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.[17]

-

A formulation containing this compound is applied to the outer surface of the skin (stratum corneum).[16]

-

The receptor compartment is filled with a fluid that mimics physiological conditions and is maintained at a constant temperature (32°C).[16]

-

At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed for the concentration of this compound using a validated analytical method like HPLC.[16]

-

This data is used to determine the rate of skin permeation. Studies have shown that this compound has very low absorption through the skin.[7][8]

-

Mechanism of Action and Experimental Workflows

Mechanism of UV Protection

This compound functions by absorbing high-energy UVA and UVB radiation and converting it into lower-energy heat, thereby preventing the UV rays from penetrating the skin and causing cellular damage.[1] This process inhibits the formation of reactive oxygen species (free radicals) that are induced by UV radiation and contribute to skin aging and the risk of skin cancer.[1][5]

Caption: Mechanism of UV protection by this compound.

Experimental Workflow for Safety and Efficacy Assessment

The safety and efficacy of a new sunscreen active ingredient like this compound are evaluated through a series of in vitro and clinical trials. A key clinical study is the Maximal Usage Trial (MUsT), which assesses the systemic absorption of the ingredient under conditions of maximal use.[8][10]

Caption: Workflow for safety and efficacy assessment of this compound.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. benchchem.com [benchchem.com]

- 3. In vitro permeation testing for the evaluation of drug delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Maximal Usage Trials for Topically Applied Active Ingredients Being Considered for Inclusion in an Over-The-Counter Monograph: Study Elements and Considerations | FDA [fda.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 15. ej-eng.org [ej-eng.org]

- 16. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. permegear.com [permegear.com]

The Synthesis of Bemotrizinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemotrizinol, chemically known as 2,4-Bis[[4-(2-ethylhexyloxy)-2-hydroxy]phenyl]-6-(4-methoxyphenyl)-1,3,5-triazine (CAS No. 187393-00-6), is a highly effective, photostable, broad-spectrum UV absorber. Marketed under trade names such as Tinosorb S and Uvinul T 150, it is a crucial component in modern sunscreen and skincare formulations, offering protection against both UVA and UVB radiation. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, detailing the necessary reactants, reaction conditions, and experimental protocols. The synthesis is a multi-step process that primarily involves a Friedel-Crafts acylation followed by an etherification reaction. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, pharmaceutical sciences, and cosmetic formulation.

Overview of the Synthesis Pathway

The manufacturing process of this compound is predominantly a two-step synthesis. The initial step involves the formation of a key intermediate, 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine, through a Friedel-Crafts acylation reaction. This is followed by an alkylation (etherification) step to introduce the 2-ethylhexyl side chains, yielding the final this compound product.

A critical precursor for the first step is 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine. The synthesis of this precursor is also briefly outlined.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound, based on published laboratory-scale experiments.

Table 1: Synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine via Suzuki Coupling

| Reactant/Reagent | Molar Ratio | Amount |

| p-Methoxyphenylboronic acid | 1.1 | 11 mmol |

| Cyanuric chloride | 1.0 | 10 mmol |

| Potassium carbonate | 2.0 | 20 mmol |

| Palladium Complex Catalyst | - | 0.1 g |

| Solvent | ||

| Ethanol | - | 25 mL |

| Reaction Conditions | ||

| Temperature | - | 35 °C |

| Reaction Time | - | 2.5 hours |

| Yield and Purity | ||

| Yield | - | 93.5% |

| Purity | - | 98.8% |

Table 2: Synthesis of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine (Friedel-Crafts Acylation)

| Reactant/Reagent | Molar Ratio | Amount |

| 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | 1.0 | 0.07 mol |

| Resorcinol | 2.14 | 0.15 mol |

| Aluminum chloride (Catalyst) | 2.29 | 0.16 mol |

| Solvent | ||

| Chlorobenzene | - | Sufficient quantity |

| Reaction Conditions | ||

| Temperature | - | 40 °C |

| Yield | ||

| Yield | - | Not specified in source |

Table 3: Synthesis of this compound (Alkylation) [1]

| Reactant/Reagent | Molar Ratio | Amount |

| 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine | 1.0 | 40.30 g (0.1 mol) |

| Potassium carbonate | 2.1 | 29.02 g (0.21 mol) |

| Isooctane bromide | 2.4 | 46.35 g (0.24 mol) |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | - | 105 mL |

| Reaction Conditions | ||

| Temperature | - | 100 °C |

| Reaction Time | - | 1 hour for addition, then monitored |

| Yield and Purity | ||

| Crude Yield | - | 80.2% |

| Purity (HPLC) | - | 89.90% |

Experimental Protocols

Synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

A common and efficient method for the synthesis of this key precursor is the Friedel-Crafts reaction between cyanuric chloride and anisole, catalyzed by a Lewis acid such as anhydrous aluminum chloride in a suitable solvent like dichloromethane or chlorobenzene.[2]

Alternatively, a Suzuki coupling reaction can be employed:

-

To a reaction flask, add p-methoxyphenylboronic acid (11 mmol), cyanuric chloride (10 mmol), potassium carbonate (20 mmol), ethanol (25 mL), and a magnetic iron strontium oxide silica supported palladium complex (0.1 g).

-

Stir the reaction mixture at 35 °C for 2.5 hours.

-

Upon completion, the catalyst can be separated using an external magnetic field.

-

The solvent is removed from the product phase.

-

The crude product is recrystallized from ethanol and dried to obtain pure 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine.

Synthesis of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine

This intermediate is synthesized via a Friedel-Crafts acylation:

-

In a reaction vessel, dissolve 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (0.07 mol) and resorcinol (0.15 mol) in chlorobenzene.

-

Heat the mixture to 40 °C with stirring.

-

Slowly add anhydrous aluminum chloride (0.16 mol) to the reaction mixture.

-

Maintain the temperature and continue stirring until the reaction is complete (monitoring by techniques such as TLC or HPLC is recommended).

-

The product can be isolated through appropriate workup procedures, typically involving quenching the reaction with an acidic aqueous solution and subsequent filtration and drying of the precipitated solid.

Synthesis of this compound[1]

The final step is the alkylation of the dihydroxy intermediate:

-

In a three-necked flask equipped with a stirrer, thermometer, and condenser, add 40.30 g (0.1 mol) of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine, 29.02 g (0.21 mol) of potassium carbonate, and 105 mL of N,N-dimethylformamide.

-

Heat the mixture to 100 °C.

-

Reflux and stir for 30 minutes.

-

Prepare a solution of 46.35 g (0.24 mol) of isooctane bromide in DMF and add it to the reaction mixture at a uniform rate over 1 hour.

-

After the addition is complete, continue to reflux and stir at 100 °C. Monitor the reaction progress using thin-layer chromatography.

-

Once the reaction of the starting materials is complete, stop stirring and cool the mixture to room temperature.

-

Filter the reaction mixture.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic phase with saturated brine and dry it over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude this compound as a colorless transparent oil.

Visualization of Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Overall synthesis pathway of this compound.

Caption: Experimental workflow for this compound synthesis.

References

The Enduring Guardian: An In-depth Technical Guide to the Photostability and Degradation Profile of Bemotrizinol

For Researchers, Scientists, and Drug Development Professionals

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), a cornerstone of modern photoprotection, is renowned for its exceptional photostability and broad-spectrum UV absorption. This technical guide delves into the core aspects of its stability under ultraviolet radiation, providing a comprehensive overview of its degradation profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Executive Summary

This compound stands out as a highly robust UV filter, exhibiting minimal degradation upon exposure to UV radiation.[1][2] Its inherent photostability not only ensures sustained protection but also contributes to the stabilization of other less stable UV absorbers, such as avobenzone, when used in combination.[1][3] This document synthesizes the available scientific data on this compound's photostability, outlines the methodologies used to assess it, and explores its degradation under forced conditions.

Photostability Profile of this compound

The consensus in the scientific literature is that this compound is exceptionally photostable.[1][2] This stability is a key attribute, ensuring that sunscreen formulations maintain their efficacy during sun exposure.

Quantitative Photostability Data

The high stability of this compound means that few studies report significant degradation under standard testing conditions. However, the available data underscores its remarkable resilience.

| Parameter | Value | Experimental Conditions | Reference |

| Recovery after UV Exposure | 98.4% | 50 Minimal Erythemal Doses (MEDs) | [4][5] |

| Photodegradation | Not detected | Exposure to UV cabinet at 254 nm for 20 hours (dry and wet stage) | [6] |

| Thermal Degradation | Not detected | 105°C for six hours | [6] |

Stabilizing Effect on Other UV Filters

A significant advantage of this compound is its ability to photostabilize other UV filters that are prone to degradation. It has been shown to prevent the photodegradation of avobenzone in a concentration-dependent manner, leading to a sustained Sun Protection Factor (SPF) and UVA protection.[2][7]

Degradation Profile

Due to its high photostability, this compound does not readily degrade under normal UV exposure conditions.[6] To understand its potential degradation pathways, forced degradation studies under more aggressive chemical conditions have been performed.

Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.

One study investigated the degradation of this compound upon treatment with sodium hypochlorite, a strong oxidizing agent. This study successfully identified nineteen degradation byproducts (DBPs), demonstrating that while photolytically stable, the molecule can be chemically degraded under harsh oxidative stress.[8]

Studies have shown that this compound is stable under thermal stress.[6] However, degradation has been observed under strong acidic and basic conditions, leading to the formation of degradation peaks in HPLC analysis.[6]

Experimental Protocols

The assessment of this compound's photostability and degradation profile relies on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and UV spectroscopy.

In Vitro Photostability Testing by UV Spectroscopy

This method assesses the change in UV absorbance of a thin film of a sunscreen formulation before and after controlled UV irradiation.

-

Sample Preparation: A uniform film of the sunscreen formulation is spread on a roughened polymethylmethacrylate (PMMA) plate.

-

Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator.

-

Analysis: The UV-Vis absorption spectrum of the film is measured before and after irradiation. The change in the area under the curve is used to quantify the loss of protection.

Photostability and Degradation Analysis by HPLC

HPLC is a powerful tool for quantifying the concentration of this compound and detecting any degradation products.

-

Sample Preparation: The sunscreen formulation is extracted with a suitable solvent (e.g., methanol or a mixture of acetonitrile, tetrahydrofuran, and water) to dissolve the UV filters.[9] The extract is then filtered before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18 or a specialized column like Waters X Bridge, is typically used.[6][9]

-

Mobile Phase: Isocratic or gradient elution with a mixture of organic solvents like methanol, acetonitrile, and water is common.[6][9]

-

Detection: A UV detector is used, with the wavelength set to one of this compound's absorption maxima (around 310 nm or 340 nm).[4][10]

-

-

Forced Degradation Sample Analysis: To study degradation under stress conditions (e.g., acid, base, oxidation, heat, light), the drug substance is subjected to the respective stress condition for a defined period. The resulting solution is then diluted and analyzed by HPLC to separate and identify the parent drug and any degradation products.[6]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Conceptual diagram of this compound's photostability and its stabilizing effect.

Caption: General experimental workflow for assessing the photostability of this compound.

Caption: Workflow for forced degradation studies of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. BIS-ETHYLHEXYLOXYPHENOL METHOXYPHENYL TRIAZINE - Ataman Kimya [atamanchemicals.com]

- 6. Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Complete Characterization of Degradation Byproducts of this compound and Degradation Pathway Associated with Sodium Hypochlorite Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - BEMT – UV filter sunscreen - Bis-ethylhexyloxyphenol methoxyphenyl triazine [vinnerlabs.com]

- 10. Shielding Our Future: The Need for Innovation in Sunscreen Active Ingredients and Safety Testing in the United States - PMC [pmc.ncbi.nlm.nih.gov]

Bemotrizinol CAS number and molecular structure

An In-depth Technical Guide to Bemotrizinol for Researchers and Drug Development Professionals

Introduction

This compound, also known by its INCI name Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, is a high-performance, oil-soluble organic compound extensively utilized as a broad-spectrum ultraviolet (UV) filter in sunscreens and other personal care products.[1][2][3] Marketed under trade names such as Tinosorb S and Escalol S, it is distinguished by its exceptional photostability and its ability to absorb the full spectrum of both UVA (320-400 nm) and UVB (280-320 nm) radiation.[1][4][5] Its mechanism involves absorbing UV energy and converting it into less harmful forms, thereby preventing the radiation from penetrating the skin and inducing the formation of free radicals.[6][7][8] This action helps to protect the skin from sunburn, premature aging, and reduces the risk of skin cancer.[7][8]

This compound is notable for its ability to stabilize other, less photostable UV filters, such as avobenzone, enhancing the overall efficacy and durability of sunscreen formulations.[1][2][3] Approved for use in the European Union, Australia, and other regions, it is recognized as one of the most effective UV absorbers available, based on Sun Protection Factor (SPF) measurements at maximum permitted concentrations.[2][5]

Core Data and Physicochemical Properties

The key quantitative and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 187393-00-6 | [1][6][9] |

| Molecular Formula | C₃₈H₄₉N₃O₅ | [1][6][9] |

| Molecular Weight | 627.81 g/mol | [1][9] |

| IUPAC Name | 2,2′-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol} | [1][2] |

| Appearance | Light yellow to yellow powder | [3] |

| Melting Point | 83-85 °C | [4] |

| UV Absorption Peaks | 310 nm and 340 nm | [2][3] |

| Density | 1.109 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Oil-soluble; Soluble in chloroform and ethyl acetate (slightly) | [4][6] |

| Purity (by HPLC) | ≥97.5% | [1][10] |

| Photostability | Highly stable; 98.4% remains intact after 50 Minimal Erythemal Doses (MEDs) | [2] |

Mechanism of Action: UV Radiation Absorption

This compound functions as a chemical sunscreen agent. Upon topical application, it forms a protective film on the skin's surface.[8] Its complex molecular structure, featuring multiple chromophores, allows it to absorb a wide range of high-energy UV photons.[11] When UV radiation is absorbed, the molecule is excited to a higher energy state. It then rapidly and safely dissipates this energy as thermal energy, returning to its ground state without undergoing chemical degradation.[11] This process effectively neutralizes the UV radiation before it can cause cellular damage, such as DNA mutations and the generation of reactive oxygen species (ROS), which are implicated in skin aging and carcinogenesis.[6]

Caption: Workflow of this compound's UV absorption and skin protection mechanism.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process. A common method involves a Friedel-Crafts acylation reaction. The following is a generalized protocol based on published synthesis routes.[12][13]

Materials:

-

2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

-

3-ethylhexyloxyphenol

-

Anhydrous aluminum trichloride (AlCl₃) or a mixture with zinc chloride (catalyst)

-

Organic solvent (e.g., 1,2-dichloroethane, dichloromethane)

-

N,N-dimethylformamide (DMF)

-

Water, Ethyl Acetate, Saturated Brine

Procedure:

-

Charge a reaction vessel with 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine and 3-ethylhexyloxyphenol in the appropriate molar ratio (e.g., 1:2.1-2.4) and the chosen organic solvent.[13]

-

Heat the mixture to 40-50 °C with stirring.

-

Add the catalyst (e.g., anhydrous AlCl₃) portion-wise to control the reaction.[13]

-

Maintain the reaction temperature at 50-60 °C for 1.5-2 hours, then increase to 60-70 °C for an additional 2-3 hours, monitoring for the cessation of hydrogen chloride gas evolution.[13]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[12]

-

Upon completion, cool the reaction mixture and quench by slowly adding water.[13]

-

Perform a liquid-liquid extraction using ethyl acetate. Wash the organic phase with saturated brine.[12]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude this compound.[12]

-

Purify the crude product via recrystallization or column chromatography to obtain high-purity this compound.[13]

Photostability Testing Protocol

The exceptional photostability of this compound is a key attribute. A standardized protocol to confirm this property is based on the ICH Q1B guideline for photostability testing of new active substances.[14]

Objective: To assess the degradation of this compound upon exposure to a standardized light source simulating sunlight.

Apparatus:

-

Photostability chamber equipped with a light source conforming to ICH Q1B Option 2: a combination of a cool white fluorescent lamp and a near-UV lamp (320-400 nm).[14]

-

Calibrated radiometers/lux meters.

-

Chemically inert, transparent sample containers (e.g., quartz cuvettes).

-

High-Performance Liquid Chromatography (HPLC) system for analysis.

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol).

-

Place the sample in the transparent container within the photostability chamber. Prepare a "dark control" by wrapping an identical sample in aluminum foil to protect it from light.[14]

-

Expose the samples to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[14]

-

At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the concentration of this compound and detect any degradation products.[15]

-

Compare the chromatograms of the exposed sample, dark control, and a standard (unexposed) sample. The stability is confirmed if no significant degradation peaks appear and the concentration of this compound remains largely unchanged in the exposed sample relative to the controls.[15]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound and for quantifying it in formulations.[10][15]

Chromatographic Conditions (Example):

-

Instrument: HPLC system with a UV detector.

-

Column: Octadecylsilane (C18), e.g., 30 cm x 0.39 cm, 10 µm particle size.[15]

-

Mobile Phase: 100% Methanol.[15]

-

Flow Rate: 2.5 mL/min.[15]

-

Detection Wavelength: 254 nm.[15]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to create a standard solution of known concentration. Extract cosmetic samples with methanol.

-

Analysis: Inject the standard and sample solutions into the HPLC system. Purity is calculated by comparing the peak area of this compound in the sample to the total area of all peaks in the chromatogram. The method should be validated for linearity, accuracy, and precision.[15]

Caption: Logical workflow for the synthesis and quality control of this compound.

References

- 1. Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (this compound) Online | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (this compound) Manufacturer and Suppliers [scimplify.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 187393-00-6 [chemicalbook.com]

- 5. This compound: What is it & Benefits in Sunscreen | Software [skin.software]

- 6. This compound | C38H49N3O5 | CID 135487856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound: mechanism of action, pharmacokinetics and application_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound CAS 187393-00-6 - Buy BEMT, UV 627, BIS-ETHYLHEXYLOXYPHENOL METHOXYPHENYL TRIAZINE Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]

- 10. clearsynth.com [clearsynth.com]

- 11. This compound [tiiips.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. CN113429359A - Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine - Google Patents [patents.google.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. researchgate.net [researchgate.net]

Bemotrizinol: An In-Depth Technical Review of its Endocrine Activity and In Vitro Hormonal Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol, also known as Bis-ethylhexyloxyphenol methoxyphenyl triazine (and marketed as Tinosorb S), is a broad-spectrum UV filter widely used in sunscreen formulations. Its high photostability and efficacy in protecting against both UVA and UVB radiation have made it a popular choice in modern dermatological products. However, the potential for sunscreen agents to interact with the endocrine system has been a subject of scientific scrutiny. This technical guide provides a comprehensive overview of the available in vitro data on the endocrine activity and hormonal effects of this compound, with a focus on its interaction with estrogen and androgen receptors.

Summary of In Vitro Endocrine Activity

Existing research, primarily from a key study by Ashby et al. (2001), indicates that this compound does not exhibit estrogenic or androgenic activity in vitro. The study investigated the binding of this compound to isolated estrogen and androgen receptors and found no significant interaction. Furthermore, an in vivo uterotrophic assay in immature rats, a sensitive test for estrogenic activity, also yielded negative results. These findings suggest that this compound, at the concentrations tested, does not act as a direct agonist or antagonist for these critical hormone receptors.

While data on other potential endocrine pathways, such as thyroid or progesterone receptor interaction, for this compound specifically is limited, the primary evidence available points towards a lack of significant hormonal effects in the assays conducted.

Quantitative Data on Hormonal Effects

Table 1: Estrogen Receptor Binding Assay

| Study | Assay Type | Test Substance | Concentration Range Tested | Outcome | Quantitative Data (e.g., IC50) |

| Ashby et al. (2001) | In vitro competitive binding assay | This compound | Not specified in abstract | No binding to isolated estrogen receptors | Not available |

Table 2: Androgen Receptor Binding Assay

| Study | Assay Type | Test Substance | Concentration Range Tested | Outcome | Quantitative Data (e.g., IC50) |

| Ashby et al. (2001) | In vitro competitive binding assay | This compound | Not specified in abstract | No binding to isolated androgen receptors | Not available |

Detailed Experimental Protocols

The precise experimental protocols used in the Ashby et al. (2001) study are not publicly available. However, the following are detailed, representative methodologies for the types of assays conducted, based on established scientific practices.

Estrogen and Androgen Receptor Competitive Binding Assays (General Protocol)

This type of assay is designed to measure the ability of a test substance to compete with a radiolabeled natural hormone for binding to its receptor.

-

Receptor Preparation: Estrogen or androgen receptors are typically isolated from target tissues (e.g., rat uterus for estrogen receptors, rat prostate for androgen receptors) or are recombinant human receptors expressed in cell lines. The tissue is homogenized, and the cytosolic fraction containing the receptors is isolated by ultracentrifugation.

-

Competitive Binding Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]17β-estradiol for the estrogen receptor, [³H]R1881 for the androgen receptor) is incubated with the receptor preparation in the presence of increasing concentrations of the test substance (this compound). A control incubation with only the radiolabeled ligand and another with a known competitor are also run.

-

Separation of Bound and Unbound Ligand: After incubation to equilibrium, the receptor-bound radiolabeled ligand is separated from the unbound ligand. This is commonly achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the log of the competitor concentration. The IC50 value (the concentration of the test substance that inhibits 50% of the specific binding of the radiolabeled ligand) is then determined. A high IC50 value indicates low binding affinity.

Immature Rat Uterotrophic Assay (General Protocol - OECD Test Guideline 440)

This in vivo assay is a well-established method for identifying substances with estrogenic or anti-estrogenic activity.

-

Animal Model: Immature, female rats (typically around 20 days of age) are used. Their uteri are undeveloped and highly sensitive to estrogenic stimulation.

-

Dosing: The test substance (this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like 17α-ethinylestradiol) are included.

-

Necropsy and Uterine Weight Measurement: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed (both wet and blotted weight).

-

Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight is indicative of estrogenic activity.

Visualizations

The following diagrams illustrate the conceptual workflows and signaling pathways relevant to the assessment of this compound's endocrine activity.

Caption: Workflow for In Vitro Hormone Receptor Competitive Binding Assay.

Caption: Generalized Steroid Hormone Receptor Signaling Pathway.

Conclusion

Based on the available in vitro and supportive in vivo data, this compound does not appear to possess intrinsic estrogenic or androgenic activity. The lack of binding to estrogen and androgen receptors in competitive binding assays, coupled with its inactivity in the uterotrophic bioassay, provides a strong line of evidence for its lack of direct interaction with these key endocrine pathways. While the current body of evidence is reassuring, further research into other potential endocrine-modulating effects would provide an even more comprehensive safety profile for this widely used UV filter. For researchers and drug development professionals, this compound stands as an example of a photostable, broad-spectrum UV filter with a favorable endocrine activity profile based on current scientific understanding.

Methodological & Application

Application Notes & Protocol: Dissolving Bemotrizinol in Cosmetic Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol, also known as Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, is a highly effective, broad-spectrum UV filter widely utilized in sunscreen and daily skincare products. Its oil-soluble nature is key to its formulation, requiring careful selection of cosmetic oils and a precise dissolution process to ensure product stability, efficacy, and aesthetic appeal. These notes provide a detailed protocol for dissolving this compound, along with solubility data in various cosmetic emollients.

Quantitative Data: Solubility of this compound

The solubility of this compound in various cosmetic oils and emollients is a critical factor in formulation development. The following table summarizes the solubility data, indicating the percentage of this compound that can be dissolved in the listed solvent at room temperature.

| Cosmetic Oil / Emollient | INCI Name | Solubility (% w/w) |

| C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | > 20% |

| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | ~18% |

| Dicaprylyl Carbonate | Dicaprylyl Carbonate | ~16% |

| Diisopropyl Adipate | Diisopropyl Adipate | > 20% |

| Propylheptyl Caprylate | Propylheptyl Caprylate | ~19% |

| Dibutyl Adipate | Dibutyl Adipate | > 20% |

| Phenoxyethyl Caprylate | Phenoxyethyl Caprylate | ~18% |

| Isoamyl Laurate | Isoamyl Laurate | ~14% |

| Ethylhexyl Salicylate | Ethylhexyl Salicylate | > 20% |

| Octocrylene | Octocrylene | > 20% |

Experimental Protocol: Dissolution of this compound

This protocol outlines the standard procedure for effectively dissolving this compound in the oil phase of a cosmetic formulation.

1. Materials and Equipment:

-

This compound (powder form)

-

Selected cosmetic oil(s) or emollients

-

Primary glass beaker (appropriately sized for the oil phase volume)

-

Secondary beaker for water bath

-

Magnetic stirrer and stir bar or overhead propeller stirrer

-

Hot plate

-

Weighing balance (accurate to 0.01g)

-

Spatula

-

Thermometer

2. Procedure:

-

Preparation of the Oil Phase: Weigh the required amounts of the selected cosmetic oils and/or emollients and add them to the primary glass beaker.

-

Stirring: Place the beaker on the magnetic stirrer (or position the overhead stirrer) and begin stirring the oil phase at a moderate speed (e.g., 200-300 RPM) to create a vortex.

-

Heating: Place the primary beaker into a secondary beaker containing water to create a water bath. Place the entire setup onto a hot plate and begin heating the oil phase to 75-85°C. Monitor the temperature closely with a thermometer.

-

Addition of this compound: Once the oil phase reaches the target temperature, slowly sprinkle the pre-weighed this compound powder into the vortex of the stirring oils. A slow and steady addition prevents clumping.

-

Dissolution: Continue stirring the mixture at 75-85°C until all the this compound powder has completely dissolved and the solution is clear and homogenous. This may take between 15 to 30 minutes, depending on the concentration and the chosen solvent.

-

Homogenization (Optional): For formulations requiring high shear, a homogenizer can be used at this stage to ensure complete dissolution and uniformity, although it is often not necessary for this compound.

-

Cooling and Formulation: Once dissolved, the oil phase containing this compound is ready to be combined with the water phase (if creating an emulsion) or other formulation components as per the product development protocol.

3. Key Considerations:

-

Temperature: Maintaining the temperature between 75-85°C is crucial. Temperatures below this range may lead to incomplete dissolution, while excessive heat can degrade the ingredients.

-

Solvent Selection: The choice of cosmetic oil is critical. High-polarity emollients such as C12-15 Alkyl Benzoate are excellent solvents for this compound. It is also highly soluble in other UV filters like Ethylhexyl Salicylate and Octocrylene.

-

Stirring Speed: The stirring speed should be sufficient to maintain a vortex and keep the powder suspended without incorporating excessive air into the mixture.

-

Stability: After dissolution, it is important to check for recrystallization as the formulation cools to room temperature. If recrystallization occurs, it may be necessary to adjust the solvent system or the concentration of this compound.

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow for dissolving this compound and the logical relationship between key formulation parameters.

Caption: Experimental workflow for dissolving this compound.

Caption: Key parameters influencing this compound dissolution.

Application Note: Quantification of Bemotrizinol in Cosmetic Formulations using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a simple, robust, and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Bemotrizinol (also known as Tinosorb® S) in cosmetic sunscreen formulations. This compound is a highly effective, photostable, broad-spectrum UV absorber, making its accurate quantification crucial for ensuring product efficacy and regulatory compliance.[1][2][3] The described method utilizes a reverse-phase C18 column with UV detection, offering a cost-effective and efficient solution for quality control and research laboratories.

Introduction

This compound (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) is an oil-soluble organic compound widely used in sunscreens to absorb both UVA and UVB radiation.[1][4] It is known for its high photostability and its ability to stabilize other less stable UV filters, such as avobenzone.[1][5] this compound has absorption peaks at approximately 310 nm and 340-345 nm.[1][6][7] Given its critical role in sun protection, regulatory bodies, such as the European Union, permit its use up to a maximum concentration of 10%.[7] Therefore, a reliable analytical method is essential for the precise quantification of this compound in finished products.

This protocol presents a validated HPLC method that is simple, accurate, and specific for this compound, making it suitable for routine analysis in a quality control environment.[8][9]

Experimental

-

HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a PDA or UV detector (Shimadzu SPD-M10A VP or equivalent).[8]

-

Analytical Column: µBondapack C18, 300 mm x 3.9 mm, 10 µm particle size, or equivalent reverse-phase column.[8][10]

-

Software: LC solution software or equivalent for data acquisition and processing.

-

Reagents:

-

This compound reference standard (Purity ≥ 98%)

-

Methanol (HPLC grade)

-

Chloroform (AR grade)

-

Water (Milli-Q® or equivalent)

-

-

Filters: 0.2 µm PTFE or Nylon syringe filters.

A summary of the optimized HPLC conditions is provided in the table below. This isocratic method was developed for its simplicity and robustness, avoiding the use of buffers which can reduce column longevity.[8][9][11]

| Parameter | Condition |

| Mobile Phase | 100% Methanol[8][9][10] |

| Column | µBondapack C18 (300 x 3.9 mm, 10 µm)[8][10] |

| Flow Rate | 2.5 mL/min[8][9] |

| Column Temperature | 27°C (maintained by column oven)[8] |

| Injection Volume | 20 µL[8] |

| Detection Wavelength | 254 nm[8][9] |

| Run Time | Approximately 30 minutes[8] |

| Expected Retention Time | ~17.6 minutes[9] |

Table 1: HPLC Method Parameters for this compound Quantification.

Protocols

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the range of 70 µg/mL to 130 µg/mL.[8][9] This range has been shown to have good linearity.[8]

-

Sample Weighing: Accurately weigh an amount of sunscreen product equivalent to approximately 20 mg of this compound into a 50 mL beaker.

-

Extraction: Add approximately 20 mL of chloroform to the beaker and stir for 15 minutes to dissolve the oil phase containing this compound. Transfer the solution to a 100 mL volumetric flask.

-

Precipitation & Dilution: Add approximately 50 mL of methanol to the flask and sonicate for 10 minutes to precipitate formulation excipients. Make up the volume to 100 mL with methanol.

-

Centrifugation/Filtration: Centrifuge a portion of the solution to separate the precipitated excipients.

-

Final Dilution: Take 5 mL of the clear supernatant and transfer it to a 20 mL volumetric flask. Make up to volume with methanol.[8]

-

Filtration: Filter the final solution through a 0.2 µm syringe filter into an HPLC vial before injection.[8]

The described method was validated according to ICH guidelines, demonstrating acceptable performance for linearity, accuracy, precision, and specificity.[8][11]

| Validation Parameter | Result |

| Linearity Range | 70 - 130 µg/mL[8][9] |

| Correlation Coefficient (r²) | > 0.996[9] |

| Limit of Detection (LOD) | 0.44 µg/mL[9] |

| Limit of Quantification (LOQ) | 1.32 µg/mL[9] |

| Precision (RSD%) | < 2% for intra-day and inter-day analysis[9] |

Table 2: Summary of Method Validation Data.

Workflow and Diagrams

The logical workflow for the quantification of this compound from a sample to the final result is illustrated below.

Caption: HPLC analysis workflow from sample preparation to final quantification.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound in cosmetic sunscreen products. The use of a common C18 column and a simple isocratic mobile phase makes it easily transferable to most analytical laboratories for routine quality control testing.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: mechanism of action, pharmacokinetics and application_Chemicalbook [chemicalbook.com]

- 3. This compound: What is it & Benefits in Sunscreen | Software [skin.software]

- 4. This compound [tiiips.com]

- 5. Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (this compound) Online | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (this compound) Manufacturer and Suppliers [scimplify.com]

- 6. honrel.com [honrel.com]

- 7. us.typology.com [us.typology.com]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijpqa.com [ijpqa.com]

Incorporating Bemotrizinol into O/W Sunscreen Emulsions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), also known as Tinosorb S, is a highly efficient, photostable, broad-spectrum UV filter, absorbing both UVA and UVB radiation with absorption peaks at approximately 310 nm and 340 nm.[1][2][3] Its oil-soluble nature and large molecular weight (627.8 g/mol ) limit dermal penetration, enhancing its safety profile for topical applications.[1][2] this compound is a popular choice in sunscreen formulations across Europe and Asia and is currently under review by the US FDA for inclusion in the OTC sunscreen monograph, with a decision anticipated by March 2026.[1][4]

These application notes provide a comprehensive guide for incorporating this compound into oil-in-water (O/W) sunscreen emulsions. The following sections detail the properties of this compound, formulation guidelines, experimental protocols for characterization, and stability testing.

Properties of this compound

| Property | Value/Description | Source(s) |

| INCI Name | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | [5] |

| Appearance | Yellowish to light tan powder | N/A |

| Solubility | Oil-soluble, practically insoluble in water | [1] |

| UV Absorption Spectrum | Broad-spectrum (UVA and UVB) | [2][6] |

| Absorption Peaks | ~310 nm (UVB) and ~340 nm (UVA) | [1][2][3] |

| Photostability | Excellent; can stabilize other less stable UV filters like avobenzone | [1][3][5] |

| Typical Concentration | Up to 10%, commonly 3-5% | [7] |

| Molecular Weight | 627.81 g/mol | [2] |

Formulation Guidelines for O/W Emulsions

The successful incorporation of this compound into an O/W emulsion hinges on its dissolution in the oil phase before emulsification. The choice of emollients and other oil-phase components can significantly impact the solubility and overall performance of the final product.

General Formulation Workflow

Caption: General workflow for preparing an O/W sunscreen emulsion with this compound.

Example Formulation

This example illustrates a basic O/W sunscreen formulation incorporating this compound.

| Phase | Ingredient | % (w/w) | Function |

| A (Oil Phase) | This compound | 5.00 | UV Filter |

| Octocrylene | 8.00 | UV Filter/Photostabilizer | |

| Caprylic/Capric Triglyceride | 10.00 | Emollient/Solvent | |

| Cetearyl Alcohol | 2.50 | Thickener/Emulsion Stabilizer | |

| Glyceryl Stearate | 2.00 | Emulsifier | |

| B (Aqueous Phase) | Deionized Water | q.s. to 100 | Vehicle |

| Glycerin | 3.00 | Humectant | |

| Xanthan Gum | 0.20 | Thickener/Stabilizer | |

| C (Cool-Down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative |

| Fragrance | 0.10 | Fragrance |

Experimental Protocols

Emulsion Preparation Protocol (Hot/Cold Process)

This protocol is based on the example formulation above.

Equipment:

-

Beakers

-

Water bath or heating mantle

-

Overhead stirrer

-

Homogenizer (e.g., Silverson)

-

pH meter

Procedure:

-

Phase A Preparation: In a suitable beaker, combine all Phase A ingredients. Heat to 70-75°C while stirring until all components, including this compound, are completely dissolved and the phase is uniform.[8]

-

Phase B Preparation: In a separate beaker, combine the deionized water and glycerin. Sprinkle in the xanthan gum while stirring to avoid clumping. Heat to 70-75°C.[8]

-

Emulsification: Slowly add Phase B to Phase A under high-shear homogenization. Continue homogenization for 3-5 minutes to form a fine emulsion.

-

Cooling: Switch to gentle overhead stirring and begin cooling the emulsion.

-

Phase C Addition: When the emulsion temperature reaches 40°C or below, add the Phase C ingredients individually, mixing well after each addition.[8]

-

Final Adjustments: Continue stirring until the emulsion is uniform and has cooled to room temperature. If necessary, adjust the pH to the desired range (typically 5.5-6.5).

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF can be determined spectrophotometrically. This method provides a rapid assessment of efficacy before proceeding to more complex in vivo testing.

Caption: Workflow for in vitro SPF determination.

Protocol:

-

Accurately weigh a sample of the sunscreen emulsion and dilute it in a suitable solvent (e.g., ethanol) to a known concentration.[9]

-

Apply a precise amount of the formulation (e.g., 2 mg/cm²) evenly onto a substrate like a polymethyl methacrylate (PMMA) plate.[10]

-

Allow the film to dry for at least 15 minutes.

-

Measure the absorbance of the sunscreen film at 5 nm intervals from 290 to 400 nm using a UV spectrophotometer equipped with an integrating sphere.

-

Calculate the in vitro SPF value using a standardized equation that correlates absorbance with sun protection, such as the Mansur equation.[9]

In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength

UVA protection is crucial for broad-spectrum claims. The UVA-PF and critical wavelength are key metrics.

Protocol:

-

The sample is prepared and applied to a PMMA plate as described in the in vitro SPF protocol.

-

UV absorbance is measured from 290 to 400 nm.

-

UVA-PF Calculation: The UVA-PF is calculated based on the absorbance data according to ISO 24443.[11][12][13] A key requirement in many regions is that the UVA-PF must be at least one-third of the labeled SPF.[11][14]

-

Critical Wavelength (λc) Calculation: The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm.[11][13] A value of 370 nm or greater is typically required for a "broad-spectrum" claim.[11]

Stability Testing

Stability testing ensures the emulsion maintains its physical, chemical, and functional properties over time.

| Test | Protocol | Acceptance Criteria |

| Accelerated Stability | Store samples at elevated temperatures (e.g., 40°C, 50°C) for 1, 2, and 3 months. | No significant changes in appearance, color, odor, pH, or viscosity. No phase separation. |

| Freeze-Thaw Cycling | Subject samples to alternating temperatures (e.g., -5°C for 24h, then 25°C for 24h) for 3-5 cycles. | No phase separation, crystallization, or significant change in texture. |

| Photostability | Expose a thin film of the product to a controlled dose of UV radiation from a solar simulator. | Assay for this compound content post-exposure. Degradation should be minimal.[3][15] |

| Centrifugation | Centrifuge the emulsion at a specified RPM (e.g., 3000 RPM) for 30 minutes. | No signs of phase separation or creaming. |

Relationship between Stability Tests:

Caption: Interrelation of key stability tests for sunscreen emulsions.

Physicochemical Characterization

| Parameter | Protocol | Typical Results |

| pH Measurement | Use a calibrated pH meter on a 10% dilution of the emulsion in distilled water.[16] | 5.5 - 6.5 |

| Viscosity | Use a rotational viscometer with an appropriate spindle (e.g., Brookfield RVT with a Helipath stand) at a controlled temperature (25°C). | Varies by formulation; should remain consistent throughout stability testing. |

| Spreadability | Place a known amount of emulsion between two glass plates. Apply a known weight to the top plate and measure the diameter of the spread circle after a set time. | Inversely correlated with viscosity.[8] |

| Droplet Size Analysis | Use laser diffraction or dynamic light scattering to determine the mean droplet size and distribution of the internal oil phase. | Smaller, uniform droplets generally indicate better stability. |

Conclusion

This compound is an exceptional UV filter that can be effectively incorporated into O/W sunscreen emulsions to provide high-performance, broad-spectrum sun protection. Its excellent photostability contributes to the overall stability of the formulation.[3] The key to a successful formulation lies in the complete dissolution of this compound in the oil phase and the optimization of the emulsification process. The protocols outlined in these notes provide a robust framework for developing, characterizing, and ensuring the stability of such sunscreen products, paving the way for safe and effective innovations in sun care.

References

- 1. certified-laboratories.com [certified-laboratories.com]

- 2. Shielding Our Future: The Need for Innovation in Sunscreen Active Ingredients and Safety Testing in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA targets sunscreen modernization with this compound proposal [cosmeticsdesign.com]

- 4. dermatologytimes.com [dermatologytimes.com]

- 5. This compound and the Potential of an Updated FDA Monograph [inspecsolutions.com]

- 6. researchgate.net [researchgate.net]

- 7. What Is this compound? Understanding This Advanced UV Filter in Sunscreen - Shanghai BFP New Material [shbfpl.com]

- 8. This compound-Loaded Lipid Nanoparticles for the Development of Sunscreen Emulsions | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. Global Regulations on SPF and UVAPF Testing - Ensuring Sunscreen Safety Worldwide. - GBA Group Cosmetics [gba-group-cosmetics.com]

- 12. certifiedcosmetics.com [certifiedcosmetics.com]

- 13. Comparison of UVA Protection Factor Measurement Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. essuntials.com [essuntials.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound-Loaded Nanostructured Lipid Carriers for the Development of Sunscreen Emulsions[v1] | Preprints.org [preprints.org]

Application Notes and Protocols for the Preparation of Bemotrizinol-Loaded Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol (Tinosorb® S) is a highly effective, broad-spectrum UV filter known for its photostability and compatibility with other sunscreen agents. However, its lipophilic nature can present challenges in formulation, particularly in achieving high efficacy and desirable sensory properties in topical preparations. Encapsulation of this compound into lipid nanoparticles, such as Nanostructured Lipid Carriers (NLCs), offers a promising solution to enhance its performance. These nanoparticles can improve the safety profile by reducing skin permeation, increase the Sun Protection Factor (SPF) through synergistic effects, and offer controlled release.[1][2]

This document provides detailed application notes and protocols for four common techniques used to create this compound-loaded lipid nanoparticles: Phase Inversion Temperature (PIT), Ultrasonication, High-Pressure Homogenization (HPH), and Solvent Emulsification/Evaporation. The information is intended to guide researchers and formulation scientists in the development of novel sunscreen delivery systems.

Phase Inversion Temperature (PIT) Method